

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Nornidulin

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Compound of Interest

Compound Name: *Nornidulin*

Cat. No.: *B021738*

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Abstract

Nornidulin is a fungal secondary metabolite with demonstrated biological activities, making it a compound of interest for further research and drug development. This application note provides a detailed protocol for the purification of **Nornidulin** from a crude fungal extract using high-performance liquid chromatography (HPLC). The methodology covers both analytical and preparative scale separations, ensuring high purity and yield of the target compound.

Introduction

Nornidulin is a depsidone derivative produced by various species of fungi, including *Aspergillus nidulans*, *Aspergillus ustus*, and *Aspergillus unguis*.^[1] It has been identified as an inhibitor of *Plasmodium falciparum* malate:quinone oxidoreductase (PfMQO), highlighting its potential as an antimalarial agent.^[1] Effective and scalable purification methods are essential for obtaining high-purity **Nornidulin** for comprehensive biological evaluation and preclinical studies. This document outlines a robust HPLC-based purification strategy.

Data Presentation

Table 1: Physicochemical Properties of **Nornidulin**

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₅ Cl ₃ O ₅	--INVALID-LINK--
Molecular Weight	429.7 g/mol	--INVALID-LINK--
Appearance	Off-white to pale yellow solid	General knowledge
Solubility	Soluble in methanol, ethanol, DMSO, and DMF. Limited water solubility.	[2]

Table 2: Analytical HPLC Parameters and Performance

Parameter	Condition
Instrument	Prominence modular HPLC system (or equivalent)
Column	C18 Sunfire® OBD, 5 µm, 4.6 x 250 mm
Mobile Phase A	Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
Gradient	5% to 100% B over 30 minutes
Flow Rate	1.0 mL/min
Detection	Photodiode Array (PDA) at 210 nm, 254 nm, and 300 nm
Injection Volume	10 µL
Column Temperature	25 °C
Expected Retention Time	~18-22 minutes (Varies with exact gradient and system)
Purity (post-purification)	>95%

Table 3: Preparative HPLC Parameters (Scaled from Analytical Method)

Parameter	Condition
Instrument	Preparative HPLC system with fraction collector
Column	C18 Sunfire® Prep OBD, 10 µm, 19 x 250 mm
Mobile Phase A	Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
Gradient	25% to 75% B over 40 minutes
Flow Rate	15 mL/min
Detection	UV-Vis at 254 nm
Sample Loading	Up to 100 mg of crude extract dissolved in 5 mL of Methanol/DMSO
Fraction Collection	Triggered by UV signal threshold
Expected Yield	Dependent on the concentration of Nornidulin in the crude extract

Experimental Protocols

Fungal Culture and Extraction

This protocol is based on methods for the cultivation of *Aspergillus* species to produce secondary metabolites.

- Inoculation and Culture: Inoculate *Aspergillus* sp. (e.g., BioMCC f.T.8501) into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 14-21 days at 28°C with shaking.
- Harvesting: Separate the mycelium from the culture broth by filtration.
- Extraction:
 - Extract the mycelium with methanol (3 x 500 mL).

- Extract the culture filtrate with an equal volume of ethyl acetate (3x).
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Sample Preparation for HPLC

- Dissolve a known amount of the crude extract in a minimal amount of methanol or a mixture of methanol and DMSO.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method

This method is used to determine the retention time of **Nornidulin** and to assess the purity of the fractions.

- System Preparation: Equilibrate the analytical HPLC system with the C18 column at the initial mobile phase conditions (95% A, 5% B).
- Injection: Inject 10 µL of the prepared sample.
- Elution: Run the gradient as specified in Table 2.
- Detection: Monitor the elution profile using a PDA detector at 210 nm, 254 nm, and 300 nm.
- Analysis: Identify the peak corresponding to **Nornidulin** based on its characteristic UV spectrum and retention time.

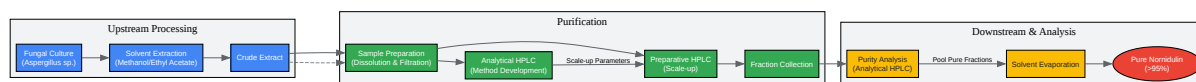
Preparative HPLC Purification

This method is for the large-scale purification of **Nornidulin**.

- System Preparation: Equilibrate the preparative HPLC system with the larger dimension C18 column at the initial mobile phase conditions (75% A, 25% B).
- Sample Loading: Inject the dissolved and filtered crude extract onto the column.

- Elution: Run the gradient as specified in Table 3.
- Fraction Collection: Collect fractions corresponding to the **Nornidulin** peak as detected by the UV detector.
- Post-Purification Analysis: Analyze the collected fractions for purity using the analytical HPLC method.
- Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified **Nornidulin**.

Mandatory Visualization



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Caption: Workflow for the HPLC Purification of **Nornidulin**.

Conclusion

The described HPLC method provides an effective and scalable protocol for the purification of **Nornidulin** from fungal extracts. The use of a C18 stationary phase with a water/acetonitrile mobile phase system allows for excellent separation and high purity of the final product. This protocol is intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

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References

- 1. Nornidulin, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PMC [pmc.ncbi.nlm.nih.gov]
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